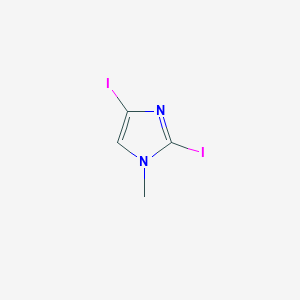

2,4-Diiodo-1-methyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

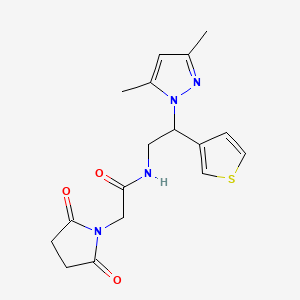

2,4-Diiodo-1-methyl-1H-imidazole is a chemical compound with the molecular formula C4H4I2N2. It has a molecular weight of 333.9 . This compound is part of the imidazole family, which is a class of organic compounds known for their wide range of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of 2,4-Diiodo-1-methyl-1H-imidazole consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and four hydrogen atoms . The InChI code for this compound is 1S/C4H4I2N2/c1-8-2-3(5)7-4(8)6/h2H,1H3 .Physical And Chemical Properties Analysis

2,4-Diiodo-1-methyl-1H-imidazole has a melting point of 122-124 degrees Celsius .Scientific Research Applications

Synthesis and Characterization of Imidazole Derivatives

Synthesis of Imidazole Derivatives :Imidazole derivatives have been extensively synthesized and characterized due to their significant biological activities. For instance, a series of 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analogs of amino acids, dipeptides, and tripeptides were synthesized and showed potent bioactivity against fungi and moderate activity against certain bacteria (Dahiya, 2008). Additionally, the creation of 5-imidazole-carbaldehydes containing mono-(N-1) methyl (or aryl) analogs as building blocks in medical chemistry has been noted, emphasizing the versatility and wide-ranging applications of imidazole derivatives (Orhan et al., 2019).

Chemical and Physical Properties :The electronic or substituent influence on the imidazole ring's donor-acceptor capacities has been a subject of study, revealing insights into the molecular behavior of imidazole-based compounds. The push/pull of electron density on the imidazole ring by electron-rich/electron-withdrawing substituents was found to be crucial for influencing the donor capacity of the N-base electrons (Eseola et al., 2012).

Applications in Various Fields

Biochemical Applications :Imidazole derivatives have been utilized in various biochemical applications. For instance, 1-(Methyldithiocarbonyl)imidazole has been reported as an efficient methyldithiocarbonyl and thiocarbonyl transfer reagent, emphasizing its utility in the synthesis of various biochemically significant compounds (Mohanta et al., 2000).

Antimicrobial and Antifungal Properties :Imidazole derivatives have been recognized for their antimicrobial and antifungal properties. The research has shown the effectiveness of these compounds against a range of pathogenic fungi and bacteria, highlighting their potential in developing new antimicrobial and antifungal agents (Dahiya, 2008).

Electrochemical Applications :Imidazole and its derivatives have also found applications in electrochemical systems, such as high-temperature proton-conducting polymer electrolytes for fuel cells, demonstrating the compound's versatility in various scientific and industrial applications (Schechter & Savinell, 2002).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2,4-diiodo-1-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4I2N2/c1-8-2-3(5)7-4(8)6/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCXSIMJZBSYBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1I)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4I2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diiodo-1-methyl-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-fluorophenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2564162.png)

![(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2564164.png)

![methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine](/img/structure/B2564165.png)

![2-(benzylsulfanyl)-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2564166.png)

![4-Methoxyphenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2564167.png)

![2-methoxy-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2564168.png)

![4,8-Bis(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2564170.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2564177.png)